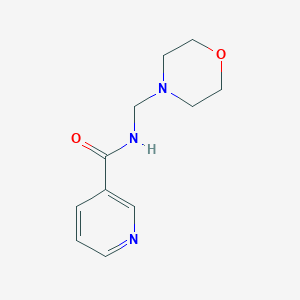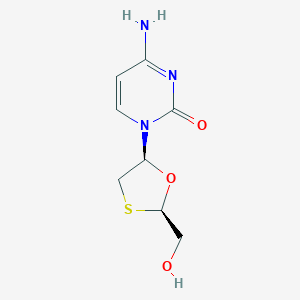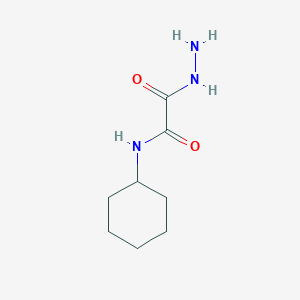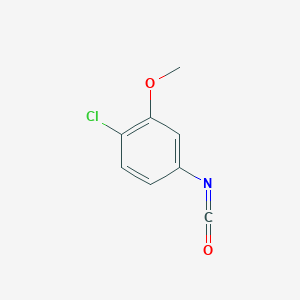
4-Chloro-3-methoxyphenyl isocyanate
Übersicht
Beschreibung
4-Chloro-3-methoxyphenyl isocyanate, also known as 2-Chloro-4-isocyanato-1-methoxybenzene, is an organic compound with the molecular formula C8H6ClNO2 . It is a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methoxyphenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyanate group . The average mass of the molecule is 183.592 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-methoxyphenyl isocyanate include a molecular weight of 183.592 Da and a monoisotopic mass of 183.008713 Da . More specific properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation in Agriculture
4-Chloro-3-methoxyphenyl isocyanate is utilized in the synthesis of various organic compounds with agricultural applications. Specifically, derivatives of this compound have shown effectiveness in controlling agricultural pests. For instance, compounds synthesized from substituted benzaldehyde and 4-hydroxy acetophenone, when further processed with phenyl isocyanate, demonstrated nematicidal activity against root knot nematodes (Meloidogyne javanica) (Kumari, Singh, & Walia, 2014).
Corrosion Inhibition in Materials Science
In the field of materials science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been found to significantly inhibit corrosion of mild steel in hydrochloric acid medium. This highlights its potential as a protective agent in industrial processes and applications (Bentiss et al., 2009).
Polymer Science and Thermal Latency
In polymer science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate have been used in synthesizing N-aryl-N′-pyridyl ureas, acting as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in developing materials that require controlled polymerization conditions (Makiuchi, Sudo, & Endo, 2015).
Spectroscopic Analysis
The compound and its derivatives have also been a subject of spectroscopic analysis, providing insights into molecular structure and behavior. Studies involving Raman and infrared spectroscopy, along with ab initio and density functional theory calculations, have been performed to understand the vibrational assignments and structural nuances of 4-Chloro-3-methoxyphenyl isocyanate derivatives (Doddamani, Ramoji, Yenagi, & Tonannavar, 2007).
Medicinal Chemistry and Biomonitoring
In medicinal chemistry, 4-Chloro-3-methoxyphenyl isocyanate derivatives have been synthesized for bioevaluation, particularly as inhibitors of enzymes like lipoxygenases, showcasing potential medicinal properties (Aziz‐ur‐Rehman et al., 2016). Furthermore, the compound's derivatives have been studied for their interactions with DNA, indicating their potential as biomarkers for isocyanate exposure (Beyerbach, Farmer, & Sabbioni, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-isocyanato-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZGPQISZMXLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxyphenyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



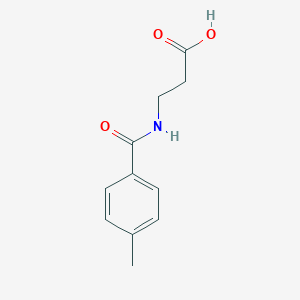
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
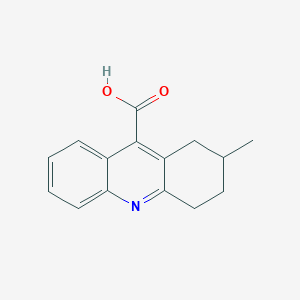
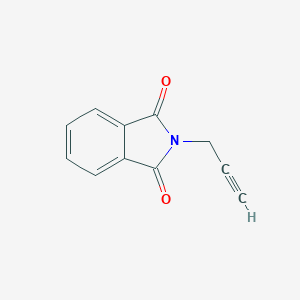
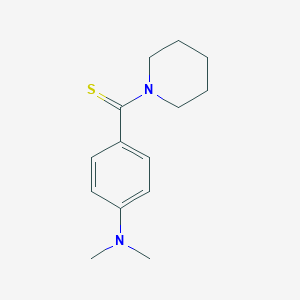
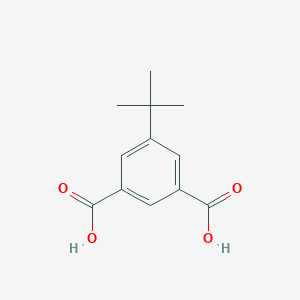
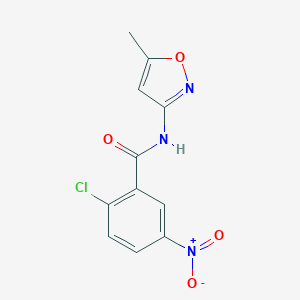
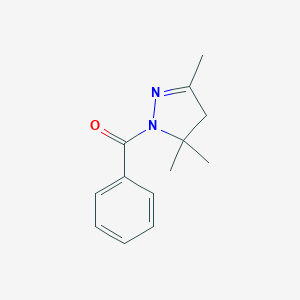
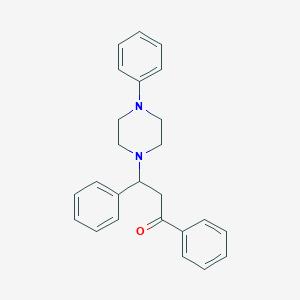
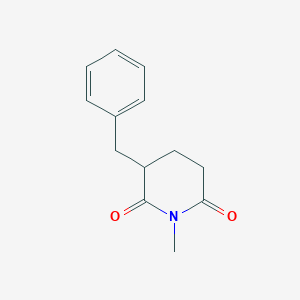
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
